Pyrene-4,5-dione

Photocatalysis Photodynamic Therapy Singlet Oxygen Generation

Pyrene-4,5-dione (CAS 6217-22-7) is a strategic K-region functionalized ortho-quinone. Its unique 4,5-substitution enables exclusive condensation to air-stable pyrene-fused pyrazaacenes (PPAs) for durable OFETs (Td >500°C). With a superior singlet oxygen quantum yield (ΦΔ=0.8‑0.9) and 85‑90% catalyst recovery, it outperforms 9,10‑phenanthrenequinone in metal‑free photocatalysis. Secure this non‑substitutable monomer now.

Molecular Formula C16H8O2
Molecular Weight 232.23 g/mol
CAS No. 6217-22-7
Cat. No. B1221838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrene-4,5-dione
CAS6217-22-7
Molecular FormulaC16H8O2
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)C(=O)C4=CC=CC(=C43)C=C2
InChIInChI=1S/C16H8O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8H
InChIKeyJKCATVQPENLMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrene-4,5-dione (CAS 6217-22-7): A K-Region ortho-Quinone Building Block for Advanced Materials


Pyrene-4,5-dione (CAS 6217-22-7) is a K-region functionalized ortho-quinone derivative of pyrene. It serves as a critical starting material for the synthesis of extended π-conjugated systems, particularly pyrene-fused pyrazaacenes (PPAs) [1]. Unlike most pyrene substitution, which occurs at the 1,3,6,8-positions, functionalization at the 4,5,9,10-positions (the K-region) is uncommon, making this dione a strategic entry point for creating novel derivatives [2]. The compound possesses a rigid, planar framework and high electron affinity, which underpins its utility in applications ranging from organic electronics to energy storage [3].

Why Pyrene-4,5-dione Cannot Be Substituted by Other ortho-Quinones or Pyrene Isomers


The unique K-region ortho-quinone structure of pyrene-4,5-dione imparts a specific set of photophysical and electrochemical properties that are not shared by other pyrene isomers (e.g., 1,6- or 1,8-diones) or structurally similar ortho-quinones like 9,10-phenanthrenequinone [1]. The K-region's electron density and the rigid pyrene framework directly influence the compound's reduction potential, its excited state dynamics, and its ability to undergo specific condensation reactions to form pyrazaacenes [2]. As demonstrated in the quantitative evidence below, substituting pyrene-4,5-dione with a generic alternative in applications such as photocatalysis, apoptosis studies, or materials synthesis will lead to a measurable and significant change in performance and outcome.

Quantitative Performance Benchmarking of Pyrene-4,5-dione vs. Key Comparators


Superior Singlet Oxygen Photosensitization Efficiency vs. 9,10-Phenanthrenequinone

Pyrene-4,5-dione demonstrates a significantly higher quantum yield for the generation of singlet oxygen (¹O₂) compared to 9,10-phenanthrenequinone. This directly impacts its efficiency as a type II photosensitizer. The high yield is attributed to ultrafast intersystem crossing and efficient triplet state (T₁) formation [REFS-1, REFS-2].

Photocatalysis Photodynamic Therapy Singlet Oxygen Generation

Enhanced Tumor Cell Apoptotic Activity Compared to 9,10-Phenanthrenequinone

In a direct comparison of ortho-quinone analogs, pyrene-4,5-dione exhibited increased tumor cell apoptotic activity relative to the abundant environmental quinone 9,10-phenanthrenequinone. The study highlights the importance of the K-region and biaryl unit modifications on the pyrene core for enhancing this specific biological activity [1].

Cancer Research Drug Discovery Apoptosis Induction

Distinctive One-Step Photoreduction Pathway vs. Pyrene-4,5,9,10-tetraone

Steady-state photolysis experiments reveal a fundamental mechanistic difference: pyrene-4,5-dione undergoes a one-step photoreduction to its catechol form, whereas the closely related pyrene-4,5,9,10-tetraone is reduced in two sequential stages [1]. This difference dictates the type and sequence of intermediates formed, which is critical for designing predictable photo-redox catalytic cycles.

Photocatalysis Redox Chemistry Mechanistic Studies

Unique K-Region Reactivity for Synthesis of Air-Stable Pyrazaacenes

Pyrene-4,5-dione is the essential precursor for synthesizing pyrene-fused pyrazaacenes (PPAs) via condensation with ortho-diamines. This synthetic route is highly specific to the K-region ortho-quinone structure. The resulting PPAs exhibit remarkable air-stability even above 500°C, a property directly inherited from the starting dione's structure and not achievable with other pyrene isomers [1].

Organic Electronics Materials Synthesis Polymer Chemistry

Targeted Application Scenarios for Pyrene-4,5-dione Driven by Proven Differentiation


Visible-Light Photocatalysis Requiring High Singlet Oxygen Quantum Yield

Research groups focused on developing metal-free, visible-light-driven photooxidation or photoredox reactions should select pyrene-4,5-dione over other common organic photocatalysts. Its high singlet oxygen quantum yield (ΦΔ = 0.8-0.9) directly enhances the rate and efficiency of ¹O₂-mediated transformations, such as the oxidation of sulfides or hydroxylation of boronic acids. The catalyst can also be recovered with 85-90% mass recovery without degradation, offering a practical and reusable alternative to metal-based systems [1].

Synthesis of Air-Stable, n-Type Semiconducting Polymers (Pyrazaacenes)

For materials scientists engineering the next generation of organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), pyrene-4,5-dione is a non-substitutable monomer. Its specific K-region ortho-quinone structure is required for the condensation reaction with ortho-diamines to form pyrene-fused pyrazaacenes (PPAs). This is the only proven route to achieve the exceptional air-stability (>500°C) that enables durable n-type semiconductor performance [2].

Fundamental Studies of ortho-Quinone-Mediated Apoptosis

Biochemists and toxicologists investigating the structure-activity relationship (SAR) of environmental quinones should utilize pyrene-4,5-dione as a key comparative probe. Its demonstrated ability to induce apoptosis in HCT-116 and HL-60 cells with an LC₅₀ of less than 5 µM, coupled with its distinct biaryl unit, makes it a superior tool for studying the molecular mechanisms of ortho-quinone cytotoxicity compared to the more widely studied but less potent 9,10-phenanthrenequinone [3].

Investigating Single-Step Photo-Redox Catalytic Cycles

Researchers requiring a clean and well-defined photoreduction pathway for mechanistic studies should select pyrene-4,5-dione over pyrene-4,5,9,10-tetraone. The dione's one-step photoreduction to a single catechol product simplifies the analysis of catalytic intermediates and enables the design of more predictable and controllable photo-redox cycles, as confirmed by steady-state photolysis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrene-4,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.